

# Absence of Direct Comparative Studies for ST-401 in Beta-Thalassemia

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## Compound of Interest

Compound Name: ST-401

Cat. No.: B15605056

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As of the current date, publicly available data does not include any head-to-head clinical trials directly comparing **ST-401** to other therapeutic agents for the treatment of beta-thalassemia. The investigational gene-edited cell therapy for beta-thalassemia developed by Sangamo Therapeutics in partnership with Sanofi is designated as ST-400. It is plausible that "**ST-401**" is a mistyping of this designation. This guide will, therefore, focus on the available data for ST-400, providing a comprehensive overview of its clinical evaluation, mechanism of action, and experimental protocols based on the Phase 1/2 THALES study.

## Overview of ST-400

ST-400 is an autologous, ex vivo gene-edited cell therapy candidate for the treatment of transfusion-dependent beta-thalassemia (TDT).[1] The therapy utilizes zinc finger nuclease (ZFN) technology to modify a patient's own hematopoietic stem cells (HSCs).[1] The goal of this genetic modification is to increase the production of fetal hemoglobin (HbF), which can compensate for the deficient or absent adult beta-globin in individuals with beta-thalassemia.[2]

## Mechanism of Action

The underlying principle of ST-400 is to disrupt the BCL11A gene, a key regulator that silences the expression of gamma-globin, a component of fetal hemoglobin, after birth.[2] By using ZFNs to specifically target and introduce small insertions or deletions (indels) in the erythroid-specific enhancer of the BCL11A gene, the repression of gamma-globin is lifted.[2][3] This leads to the increased and sustained production of HbF in the patient's red blood cells, thereby aiming to reduce or eliminate the need for chronic blood transfusions.[1]

## Clinical Trial Data: The THALES Study

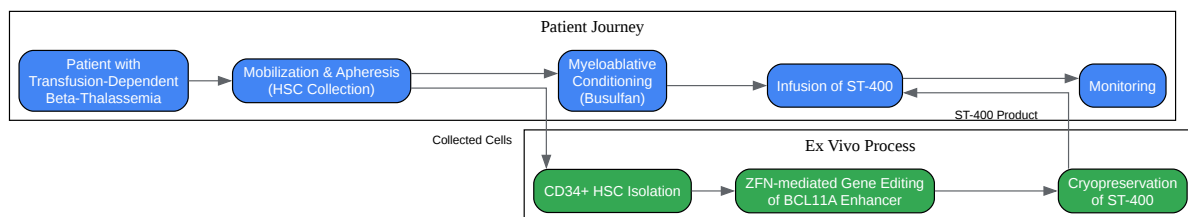
The primary source of clinical data for ST-400 is the Phase 1/2 THALES study (NCT03432364), a single-arm, multi-site trial designed to assess the safety, tolerability, and efficacy of ST-400 in adult patients with TDT.[4][5][6]

## Experimental Protocol: THALES Study

The experimental workflow for the THALES study involves several key steps, from patient cell collection to post-infusion monitoring.

- **Mobilization and Apheresis:** Patients undergo mobilization of their HSCs from the bone marrow into the peripheral blood, followed by collection of these cells via an apheresis procedure.[2]
- **Ex Vivo Gene Editing:** The collected CD34+ HSCs are then edited ex vivo using ZFNs to disrupt the BCL11A erythroid-specific enhancer.[2]
- **Myeloablative Conditioning:** Prior to the infusion of the gene-edited cells, patients receive myeloablative conditioning with busulfan to create space in the bone marrow for the modified HSCs to engraft.[2]
- **Infusion of ST-400:** The gene-edited autologous HSCs (ST-400) are infused back into the patient.[2]
- **Engraftment and Monitoring:** Following infusion, patients are monitored for hematopoietic reconstitution, safety, and evidence of treatment efficacy, including levels of total hemoglobin and fetal hemoglobin.[1][3]

Below is a diagram illustrating the experimental workflow of the THALES study.

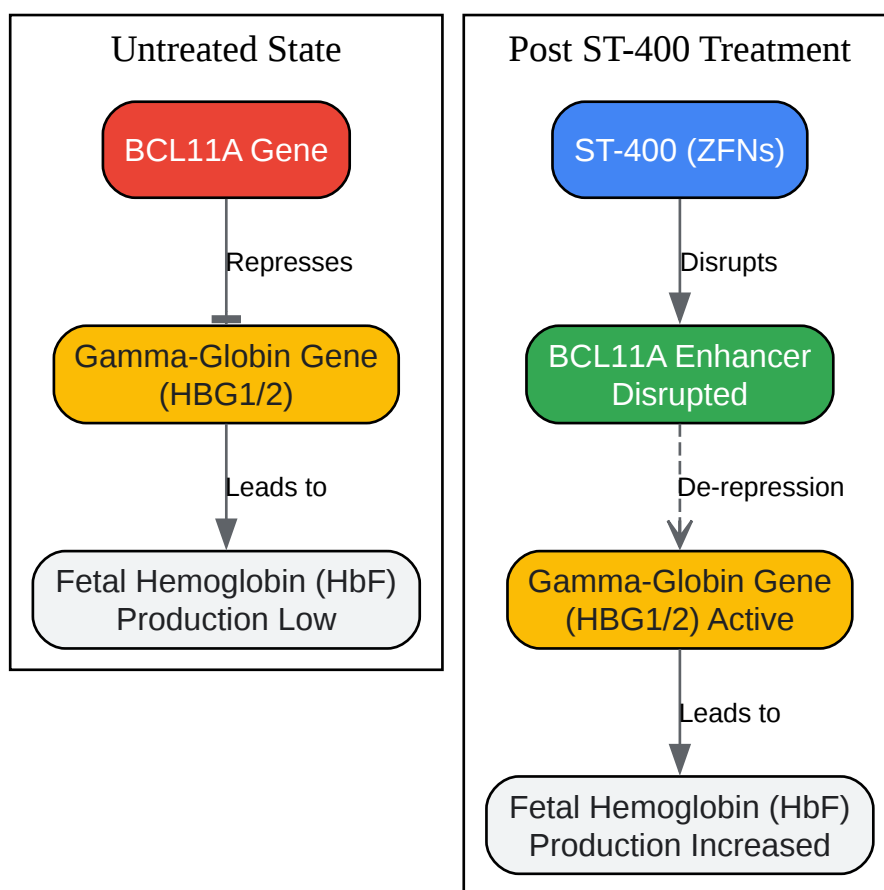


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*Experimental workflow for the ST-400 THALES study.*

## Signaling Pathway Modification

The therapeutic effect of ST-400 is achieved by altering the genetic regulation of globin chain synthesis. The diagram below illustrates the targeted signaling pathway.



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*Targeted signaling pathway modification by ST-400.*

## Clinical Outcomes

Preliminary results from the THALES study on a small number of patients have been reported. It is important to note that these are early data from a non-controlled study.

Table 1: Summary of Preliminary Efficacy Data from the THALES Study

Patient ID	Genotype	Baseline Annualized Packed Red Blood Cell (PRBC) Events	CD34+ Cell Dose (x 10 <sup>6</sup> cells/kg)	On-target Indels in ST-400 Product (%)	Post-treatment Observations
Patient 1	β <sup>0</sup> /β <sup>0</sup>	27	5.4	23	Fetal hemoglobin levels increased. Resumed intermittent PRBC transfusions after an initial 6-week transfusion-free period, with an overall 33% reduction in annualized PRBC units.
Patient 2	Homozygous IVS-I-5 (G>C)	18	3.9	73	Fetal hemoglobin levels increased but were <1 g/dL. Continued to receive intermittent PRBC transfusions.
Patient 3	β <sup>0</sup> /β+ (IVS-II-654 C>T)	15	10.3	54	Fetal hemoglobin

levels  
increased.

Source: Data compiled from Sangamo Therapeutics presentations and press releases.[3]

## Safety and Tolerability

In the initial patients, ST-400 was associated with prompt hematopoietic reconstitution.[3] One serious adverse event of a transient allergic reaction, considered related to the cryoprotectant in the product, was reported during the infusion of ST-400 in the first patient, which resolved.[3]

## Conclusion

While a direct head-to-head comparison of ST-400 with other therapies for beta-thalassemia is not available, the data from the Phase 1/2 THALES study provide initial insights into its safety and potential efficacy. The mechanism of action, involving the targeted disruption of the BCL11A erythroid-specific enhancer using ZFN technology, represents a novel approach to increasing fetal hemoglobin production. Further data from ongoing and future studies will be crucial to fully understand the clinical benefit and long-term outcomes of this investigational therapy. Researchers and drug development professionals should continue to monitor the progress of the ST-400 program and other emerging gene therapies for beta-thalassemia to assess their relative merits in a rapidly evolving therapeutic landscape.

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